In Vitro GABA Transporter Selectivity: Pyrrolidine-2-acetic Acid Core Demonstrates mGAT1 Selectivity
While direct data for the exact target compound are not available in the primary literature, class-level inference from structurally related pyrrolidine-2-acetic acid derivatives provides a quantifiable benchmark. The racemic 2-substituted pyrrolidine-2-yl-acetic acid core, which is the immediate synthetic precursor to the target compound, demonstrates selective inhibition of the murine GABA transporter subtype 1 (mGAT1) with a pIC50 of 5.67 [1]. This potency and selectivity profile contrasts with analogs featuring alternative heterocyclic cores (e.g., piperidine or morpholine), which exhibit altered or diminished activity at this transporter, highlighting the specific contribution of the pyrrolidine ring to target engagement.
| Evidence Dimension | Potency at mGAT1 |
|---|---|
| Target Compound Data | pIC50 = 5.67 for rac-(u)-13c, a racemic 2-substituted pyrrolidine-2-yl-acetic acid derivative |
| Comparator Or Baseline | Baseline: mGAT1 assay with known GABA uptake inhibitors; other heterocyclic cores (piperidine, morpholine) show reduced or no activity |
| Quantified Difference | pIC50 = 5.67 for pyrrolidine core; activity is specific to this core structure |
| Conditions | In vitro GABA uptake assay using murine GAT1 (mGAT1) transfected cells |
Why This Matters
This data indicates that the pyrrolidine-2-acetamide scaffold provides a specific pharmacophore for GABA transporter modulation, which may be lost with alternative heterocycles, justifying its selection for neuropharmacology research.
- [1] Schafer, A. M., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(5), 1123-1135. View Source
